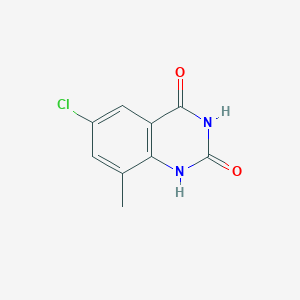

6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, including compounds like 6-Chloro-8-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione, are recognized for their significant therapeutic potential. Initially associated with neurotoxicity, these compounds have been reevaluated for their beneficial effects, notably in neuroprotection against Parkinsonism. Their inclusion in anticancer antibiotics highlights a milestone in drug discovery, with specific derivatives achieving US FDA approval for treating soft tissue sarcomas. The extensive synthesis and successful application in cancer and CNS disorder drug discovery underscore their versatile therapeutic value (Singh & Shah, 2017).

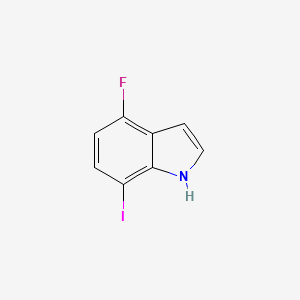

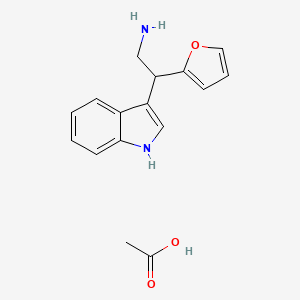

Fischer Synthesis and Indole Derivatives

The Fischer synthesis process, utilizing 2,6-disubstituted arylhydrazones from compounds like this compound, demonstrates the compound's versatility in chemical transformations. Experimental studies have revealed complex transformations leading to indole derivatives, indicating potential in developing novel chemical entities for various therapeutic and chemical applications (Fusco & Sannicolo, 1978).

Isothiazolinone Derivatives and Antimicrobial Properties

Isothiazolinones, similar in structural motif to this compound, have demonstrated significant antimicrobial properties. Their effectiveness as preservatives in cosmetics and potential for contact dermatitis highlight the need for understanding the balance between therapeutic efficacy and safety (de Groot & Weyland, 1988).

8-Hydroxyquinolines: A Comparative Scaffold

The properties of 8-hydroxyquinolines, closely related to tetrahydroquinazoline derivatives, underscore the potential of such compounds in medicinal chemistry. Their significant biological activities, ranging from anticancer to antimicrobial effects, suggest a promising avenue for developing broad-spectrum drug molecules. The exploration of synthetic modifications to enhance potency and applicability further emphasizes the compound's potential (Gupta, Luxami, & Paul, 2021).

Enzymatic Remediation and Organic Pollutants

The role of enzymes in the degradation of organic pollutants, with the aid of redox mediators, has been explored in wastewater treatment. Compounds like this compound could potentially serve as substrates or mediators in such enzymatic processes, highlighting their environmental remediation applications (Husain & Husain, 2007).

特性

IUPAC Name |

6-chloro-8-methyl-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-4-2-5(10)3-6-7(4)11-9(14)12-8(6)13/h2-3H,1H3,(H2,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSJPERDKZUPDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)NC2=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)

![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)

![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)

![4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride](/img/structure/B1326487.png)